molecular formula C13H14O2 B14671940 5-Benzylcyclohexane-1,3-dione CAS No. 40398-05-8

5-Benzylcyclohexane-1,3-dione

Cat. No.: B14671940
CAS No.: 40398-05-8
M. Wt: 202.25 g/mol
InChI Key: WYHYLVFEMYKTNG-UHFFFAOYSA-N
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Description

5-Benzylcyclohexane-1,3-dione is a cyclic 1,3-diketone with the molecular formula C13H14O2 . This compound belongs to a class of β-tricarbonyl structures that represent substantial parts of many natural products and serve as interesting precursors in the organic synthesis of various heterocyclic compounds and pharmaceuticals . The 1,3-dione motif is a privileged scaffold in medicinal chemistry, with its closest analogues frequently associated with the design of biologically active compounds . Researchers value this compound for its active methylene group, which can form nucleophilic enolate anions. These enolate ions are versatile intermediates in organic synthesis, as they are easily formed and react with a variety of electrophilic carbon species to give compounds with new carbon-carbon bonds, fundamental to achieving the synthesis of more complex molecules . The compound can be used in direct C-acylation studies with unactivated carboxylic acids, a reaction of mechanistic interest for the direct transfer of an acyl species to the activated methylene position of the cyclic dione scaffold . Furthermore, its structural similarity to other cyclohexane-1,3-dione derivatives, which have documented use as herbicides , makes it a candidate for agricultural chemistry research. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Handle with appropriate precautions, referring to the material safety data sheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40398-05-8

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

5-benzylcyclohexane-1,3-dione

InChI

InChI=1S/C13H14O2/c14-12-7-11(8-13(15)9-12)6-10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

WYHYLVFEMYKTNG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)CC1=O)CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 5 Benzylcyclohexane 1,3 Dione and Its Structural Derivatives

Foundational Synthetic Routes to Cyclohexane-1,3-diones

The construction of the cyclohexane-1,3-dione framework is a well-established area of organic synthesis, with several robust methods available. These foundational routes are crucial as they provide the core structure for subsequent functionalization to yield 5-benzylcyclohexane-1,3-dione.

Michael Addition-Driven Cyclization Sequences

A prevalent strategy for the synthesis of cyclohexane-1,3-diones involves a tandem sequence initiated by a Michael addition. studycorgi.comlibretexts.org This approach typically utilizes a Michael donor with acidic α-hydrogens and an α,β-unsaturated carbonyl compound as the Michael acceptor. libretexts.org The conjugate addition is followed by an intramolecular cyclization, often a Claisen or aldol (B89426) condensation, to furnish the six-membered ring.

A classic example is the reaction between a malonic ester, such as diethyl malonate, and an α,β-unsaturated ketone. The enolate of the malonic ester adds to the β-carbon of the unsaturated ketone. Subsequent intramolecular condensation and decarboxylation lead to the formation of the cyclohexane-1,3-dione ring. studycorgi.com Variations of this method employ other Michael donors like β-diketones, β-keto esters, and nitro compounds. libretexts.org

Another notable example is the synthesis of cyclohexane-1,3-dione derivatives from acetone (B3395972) and α,β-unsaturated esters through a consecutive double Michael-Claisen cyclization process. google.comorganic-chemistry.org This one-pot reaction, often carried out in the presence of a strong base like sodium hydride, demonstrates an atom-economical approach to the dione (B5365651) core. google.com

Table 1: Examples of Michael Addition-Driven Cyclization for Cyclohexane-1,3-dione Synthesis

Michael Donor Michael Acceptor Base/Catalyst Solvent Product Ref.
Diethyl malonate Mesityl oxide Sodium ethoxide Ethanol 5,5-Dimethylcyclohexane-1,3-dione (Dimedone) studycorgi.com

Intramolecular Condensation and Annulation Reactions (e.g., Dieckmann, Claisen-Type)

Intramolecular condensation reactions are highly effective for the formation of cyclic systems, including the cyclohexane-1,3-dione framework. The Dieckmann condensation, an intramolecular version of the Claisen condensation, is a cornerstone of this approach. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. wikipedia.orgucla.edu For the synthesis of a six-membered ring, a substituted adipic acid diester is typically employed. wikipedia.org The reaction is generally promoted by a strong base, such as sodium ethoxide or sodium hydride. organic-chemistry.org

The mechanism commences with the deprotonation of an α-carbon of the diester to form an enolate, which then attacks the carbonyl carbon of the other ester group in an intramolecular fashion. wikipedia.org Subsequent elimination of an alkoxide group yields the cyclic β-keto ester. Hydrolysis and decarboxylation of this intermediate can then lead to the corresponding cyclohexane-1,3-dione.

Direct Synthesis of this compound

The direct synthesis of this compound can be achieved through two main strategies: building the ring from a precursor that already contains the benzyl (B1604629) group or by functionalizing a pre-formed cyclohexane-1,3-dione ring at the C-5 position.

Condensation Reactions Utilizing Benzylated Precursors

This approach involves the use of starting materials that already incorporate the benzyl substituent. For instance, a Michael addition-driven cyclization can be envisioned using a benzylated Michael donor. The reaction of a benzyl-substituted malonate with an appropriate α,β-unsaturated ketone, followed by intramolecular cyclization and decarboxylation, would directly yield this compound.

Similarly, a Dieckmann condensation of a 3-benzyl-substituted adipic acid diester would also lead to the target molecule after hydrolysis and decarboxylation of the resulting β-keto ester. While specific examples for this compound are not extensively detailed in readily available literature, these established methodologies provide a logical and viable synthetic pathway.

Functionalization Strategies for Cyclohexane-1,3-dione Core at the C-5 Position

A more common and direct approach is the functionalization of a pre-existing cyclohexane-1,3-dione ring. The C-5 position of cyclohexane-1,3-dione is flanked by two carbonyl groups, making the methylene (B1212753) protons at C-4 and C-6 acidic. However, the C-5 protons are not directly activated. To achieve substitution at the C-5 position, indirect methods are often employed.

One effective strategy is the alkylation of the enolate of cyclohexane-1,3-dione. While direct alkylation often occurs at the more acidic C-2 position, specific reaction conditions or the use of protecting groups can direct the alkylation to other positions. A pertinent example, although at the C-2 position of a substituted dione, is the alkylation of 2-methylcyclohexane-1,3-dione (B75653) with benzyl bromide, which proceeds efficiently. This suggests that with appropriate substrate and reaction condition control, benzylation at other positions is feasible.

A more general approach involves the Michael addition of cyclohexane-1,3-dione to an electrophilic benzylidene species. For example, the reaction with a benzylidene acceptor, followed by subsequent chemical transformations, could introduce the benzyl group at the desired C-5 position.

Advanced Catalytic Approaches in this compound Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. While specific catalytic syntheses of this compound are not widely reported, related transformations on the cyclohexane-1,3-dione scaffold point towards potential advanced methodologies.

Palladium-catalyzed cross-coupling reactions, such as the α-arylation of β-dicarbonyl compounds, represent a powerful tool for forming carbon-carbon bonds. acs.orgnih.gov The coupling of cyclohexane-1,3-dione with a benzyl halide or a related electrophile in the presence of a suitable palladium catalyst and ligand could provide a direct route to this compound, although regioselectivity would be a key challenge to control. acs.org

Organocatalysis has emerged as a valuable strategy for the enantioselective synthesis of complex molecules. beilstein-journals.org Chiral organocatalysts can be employed in Michael additions and other annulation reactions to construct chiral cyclohexane-1,3-dione derivatives. nih.gov For instance, the enantioselective Michael addition of malonates to α,β-unsaturated ketones can be catalyzed by chiral primary amines. nih.gov The application of such catalysts to the synthesis of a chiral precursor to this compound or in a direct enantioselective benzylation reaction represents a promising area for future research.

Table 2: Potential Advanced Catalytic Approaches

Catalytic System Reaction Type Potential Application Key Challenge Ref.
Palladium/Phosphine Ligand α-Arylation Direct benzylation of cyclohexane-1,3-dione Regioselectivity (C-2 vs. C-5) acs.orgnih.gov
Chiral Primary Amine Michael Addition Enantioselective synthesis of a benzylated precursor Substrate design for desired regiochemistry nih.gov

Transition Metal-Catalyzed Syntheses (e.g., Palladium-Catalyzed Transformations)

While direct palladium-catalyzed synthesis of this compound is not extensively documented, the principles of palladium-catalyzed reactions offer a conceptual framework for its potential synthesis. Palladium catalysis is a powerful tool for the formation of carbon-carbon bonds, and cascade reactions catalyzed by palladium can facilitate the rapid assembly of complex cyclic structures. mdpi.com

Palladium-catalyzed cascade cyclizations, for instance, have been employed to construct polycyclic scaffolds with high efficiency. nih.gov A hypothetical approach for the synthesis of a 5-benzyl substituted system could involve a palladium-catalyzed cascade cyclization of a suitably functionalized acyclic precursor. For example, a substrate bearing a benzyl group and appropriate reactive moieties could undergo a palladium-catalyzed intramolecular cyclization to form the desired cyclohexane-1,3-dione ring.

The versatility of palladium catalysis is further demonstrated in the synthesis of various heterocyclic and carbocyclic systems. For example, palladium-catalyzed cycloaddition reactions of δ-vinylvalerolactones have been used to synthesize nine-membered heterocycles, showcasing the ability of palladium to mediate complex ring-forming reactions. rsc.org While not a direct synthesis of the target compound, these methodologies highlight the potential for developing novel palladium-catalyzed routes to substituted cyclohexane-1,3-diones.

Organocatalytic Methodologies for Stereoselective Construction

Organocatalysis has emerged as a powerful strategy for the stereoselective synthesis of functionalized cyclohexanes. nih.gov These methods often employ small organic molecules as catalysts to achieve high levels of stereocontrol, providing access to chiral cyclohexane (B81311) derivatives.

One notable approach is the use of a one-pot sequential organocatalytic Michael–Michael–1,2-addition sequence. nih.gov This strategy has been successfully applied to the asymmetric synthesis of highly functionalized cyclohexanes bearing multiple stereocenters with excellent yields and stereoselectivities. nih.gov For the construction of a this compound derivative, a similar cascade reaction could be envisioned, starting with appropriate Michael donors and acceptors.

Another powerful organocatalytic method involves the cascade double Michael reaction. For instance, the reaction between curcumins and 2-arylidene-1,3-indandiones, catalyzed by quinine, yields multicyclic spiro-1,3-indandiones with moderate to good yields and stereoselectivities. beilstein-journals.org A similar strategy, employing a benzyl-substituted Michael acceptor, could potentially be adapted for the synthesis of this compound. The diastereoselective synthesis of highly substituted cyclohexanones has also been achieved through the conjugate addition of curcumins to arylidenemalonates, further demonstrating the utility of Michael additions in constructing the cyclohexane core. beilstein-journals.org

Catalyst TypeReactionKey Features
Amino-squaramideMichael–Michael–1,2-additionOne-pot, high stereoselectivity, access to highly functionalized cyclohexanes. nih.gov
QuinineCascade double Michael reactionSynthesis of multicyclic spiro-compounds, moderate to good yields and stereoselectivities. beilstein-journals.org
Chiral Phosphoric AcidHantzsch reactionEnantioselective synthesis of polyhydroquinolines, a related six-membered ring system. nih.gov

Enantioselective Synthesis of 5-Substituted Cyclohexane-1,3-dione Systems

The enantioselective synthesis of 5-substituted cyclohexane-1,3-dione systems is of significant interest due to the importance of chiral molecules in various applications. Organocatalysis plays a pivotal role in achieving high levels of enantioselectivity in these transformations.

The organocatalytic asymmetric desymmetrization of prochiral cyclohexane-1,3-diones represents a key strategy for accessing enantioenriched products. rsc.org This approach involves the merging of iminium and enamine activation, leading to a tandem annulation reaction that proceeds through a sequential oxa-Michael addition/intramolecular aldol reaction/ researchgate.netnih.gov-amino oxetane (B1205548) rearrangement pathway. rsc.org By employing a chiral organocatalyst, it is possible to control the stereochemical outcome of the reaction and obtain the desired enantiomer.

Furthermore, organocatalytic multicomponent reactions provide an efficient means for the synthesis of enantioenriched heterocyclic compounds from 1,3-dicarbonyls. scispace.com While focused on heterocycles, the underlying principles of stereocontrol in these reactions are applicable to the synthesis of carbocyclic systems like this compound. The use of chiral catalysts, such as BINOL-phosphoric acid, has been shown to be effective in the enantioselective Hantzsch synthesis of polyhydroquinolines, demonstrating the potential for achieving high enantioselectivity in the formation of six-membered rings. nih.govsemanticscholar.org

MethodCatalyst/ReagentOutcome
Asymmetric DesymmetrizationChiral organocatalystEnantioenriched cyclohexane-1,3-dione derivatives. rsc.org
Hantzsch SynthesisBINOL-phosphoric acidEnantioselective formation of six-membered heterocycles. nih.govsemanticscholar.org
Michael AdditionChiral phase transfer catalystEnantioenriched cyclohexane derivatives.

Green Chemistry Principles in the Synthesis of Cyclohexane-1,3-dione Derivatives

The application of green chemistry principles to the synthesis of cyclohexane-1,3-dione derivatives aims to reduce the environmental impact of chemical processes. Key aspects include the use of environmentally benign solvents, the development of one-pot reactions to minimize waste, and the use of recyclable catalysts.

One-pot syntheses are particularly attractive from a green chemistry perspective as they reduce the number of purification steps and minimize solvent usage. The synthesis of dihydropyran heterocycles from 1,3-cyclohexanedione (B196179) in a one-pot procedure exemplifies this approach. rsc.org Similarly, the development of a one-pot multicomponent reaction for the synthesis of substituted cyclohexane-1,3-dione compounds represents a facile and atom-economical process. google.com

The use of water as a solvent is a cornerstone of green chemistry. The synthesis of pyrrolo[2,3,4-kl]acridinones has been successfully carried out in water using a recyclable organocatalytic nanoreactor, with 5-phenylcyclohexane-1,3-dione (B1588847) as a starting material. beilstein-journals.org This demonstrates the feasibility of conducting complex organic transformations in aqueous media, significantly reducing the reliance on volatile organic solvents.

Green Chemistry PrincipleApplication in Cyclohexane-1,3-dione Synthesis
Atom Economy One-pot multicomponent reactions to maximize the incorporation of starting materials into the final product. google.com
Use of Safer Solvents Performing reactions in water to avoid the use of hazardous organic solvents. beilstein-journals.org
Catalysis Employing recyclable catalysts to reduce waste and improve efficiency. beilstein-journals.org
Reduction of Derivatives One-pot syntheses minimize the need for protection and deprotection steps. rsc.org

Chemical Reactivity and Transformation of 5 Benzylcyclohexane 1,3 Dione

Reactivity of the Cyclic β-Diketone Moiety

The cyclohexane-1,3-dione ring is the primary site of reactivity, largely due to the acidic nature of the methylene (B1212753) protons at the C-2 position and the electrophilicity of the carbonyl carbons.

Electrophilic and Nucleophilic Reactions at the C-2 Position (Active Methylene)

The methylene group at the C-2 position, situated between two carbonyl groups, is highly acidic and readily forms a resonance-stabilized enolate ion in the presence of a base. This enolate is a potent nucleophile and can undergo various reactions with electrophiles.

Electrophilic Reactions: The enolate of 5-Benzylcyclohexane-1,3-dione can react with a variety of electrophiles, leading to the formation of C-2 substituted derivatives. Common electrophilic reactions include:

Alkylation: Reaction with alkyl halides introduces an alkyl group at the C-2 position. The choice of base and reaction conditions can influence the extent of C-alkylation versus O-alkylation.

Acylation: Acyl chlorides or anhydrides react with the enolate to yield C-2 acylated products.

These reactions are fundamental for building more complex molecular architectures based on the this compound scaffold.

Reaction TypeReagent ExampleProduct Type
AlkylationMethyl Iodide (CH₃I)2-Methyl-5-benzylcyclohexane-1,3-dione
AcylationAcetyl Chloride (CH₃COCl)2-Acetyl-5-benzylcyclohexane-1,3-dione

Nucleophilic Reactions: The active methylene group can also participate as a nucleophile in addition reactions. A prominent example is the Michael addition, where the enolate adds to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for carbon-carbon bond formation. bham.ac.uk

Carbonyl Group Transformations (e.g., Knoevenagel Condensations)

The carbonyl groups of the dione (B5365651) moiety are susceptible to nucleophilic attack, leading to a variety of condensation reactions. The Knoevenagel condensation is a particularly important transformation for this class of compounds. wikipedia.orgsigmaaldrich.com

In a typical Knoevenagel condensation, this compound reacts with an aldehyde or ketone in the presence of a weak base. wikipedia.orgsigmaaldrich.com The initial product of this reaction is often an α,β-unsaturated dicarbonyl compound. These intermediates are highly reactive and can undergo further transformations.

For instance, the reaction of 1,3-cyclohexanediones with aromatic aldehydes is a key step in the synthesis of various heterocyclic compounds, such as xanthenes and acridinediones. researchgate.netscholarsresearchlibrary.com In these reactions, a second molecule of the dione can react with the initial Knoevenagel product via a Michael addition, followed by cyclization and dehydration to form the final heterocyclic product.

AldehydeCatalystProduct Type
BenzaldehydePiperidine2-(Phenylmethylene)-5-benzylcyclohexane-1,3-dione
4-ChlorobenzaldehydeSodium Acetate2-((4-Chlorophenyl)methylene)-5-benzylcyclohexane-1,3-dione

Reactivity of the Benzyl (B1604629) Substituent

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions. The substituent already present on the ring, in this case, the alkyl group (the cyclohexane-1,3-dione moiety), directs the position of the incoming electrophile. Alkyl groups are generally ortho, para-directing and weakly activating. Therefore, electrophilic substitution on the phenyl ring of this compound is expected to yield a mixture of ortho- and para-substituted products.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst. mdpi.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using a Lewis acid catalyst. wikipedia.org

Reaction TypeReagentExpected Major Products
NitrationHNO₃/H₂SO₄2-Nitro- and 4-Nitro-benzyl derivatives
BrominationBr₂/FeBr₃2-Bromo- and 4-Bromo-benzyl derivatives
AcylationCH₃COCl/AlCl₃2-Acetyl- and 4-Acetyl-benzyl derivatives

Functionalization of the Benzylic Carbon

The benzylic carbon, being adjacent to the phenyl ring, is activated and can undergo a variety of functionalization reactions. This reactivity stems from the stability of the benzylic radical or carbocation intermediates that can be formed.

Oxidation: The benzylic C-H bonds are susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic carbon to a carboxylic acid. masterorganicchemistry.comnih.gov Milder oxidizing agents can potentially lead to the formation of a ketone at the benzylic position.

Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator, can selectively introduce a bromine atom at the benzylic position. chadsprep.comlibretexts.org This benzylic bromide is a versatile intermediate for further synthetic transformations.

Reaction TypeReagentProduct Type
OxidationKMnO₄, heat5-(Carboxyphenylmethyl)cyclohexane-1,3-dione
BrominationNBS, light/peroxide5-(1-Bromo-1-phenylmethyl)cyclohexane-1,3-dione

Cascade and Multicomponent Reactions Involving this compound

The dual reactivity of the β-diketone and the presence of the benzyl group make this compound an excellent substrate for cascade and multicomponent reactions. These reactions allow for the rapid construction of complex molecular architectures in a single synthetic operation.

A prominent example is the synthesis of xanthene derivatives. In a three-component reaction, this compound can react with an aromatic aldehyde and a nucleophile, such as another molecule of the dione or a naphthol, to form complex heterocyclic systems. nih.gov The reaction sequence often involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. mdpi.com

Similarly, this compound can be utilized in the synthesis of acridinediones through a Hantzsch-type condensation with an aldehyde and an amine or ammonia (B1221849). nih.gov Furthermore, it can participate in the synthesis of various other heterocyclic systems like pyrimidines through multicomponent strategies. researchgate.netbeilstein-journals.org

ReactantsCatalystProduct Heterocycle
Aromatic aldehyde, 2-naphtholAcid or BaseBenzo[a]xanthenone
Aromatic aldehyde, aniline-Acridinedione
Aldehyde, 5-aminotetrazole-Tetrazolo[1,5-a]pyrimidine

Annulation Reactions for Polycyclic Frameworks

Annulation reactions are crucial in synthetic organic chemistry for the construction of ring systems. This compound, with its enolizable protons, is a competent nucleophile for such transformations, most notably in the Robinson annulation.

The Robinson annulation is a tandem reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.orgfiveable.me In a typical sequence, this compound would first act as a Michael donor, adding to an α,β-unsaturated ketone, such as methyl vinyl ketone. This initial conjugate addition forms a 1,5-dicarbonyl intermediate. Subsequent intramolecular aldol condensation, promoted by a base, leads to the formation of a new six-membered ring fused to the original cyclohexane (B81311) ring, yielding a bicyclic enone. This powerful ring-forming strategy is a cornerstone in the synthesis of steroids and other polycyclic natural products. wikipedia.org While specific examples with this compound are not extensively documented, the reactivity is well-established for analogous compounds like 2-methyl-cyclohexane-1,3-dione, which reacts with methyl vinyl ketone to produce the Wieland-Miescher ketone, a key intermediate in steroid synthesis. wikipedia.orgfiveable.me

A plausible reaction scheme for the Robinson annulation of this compound is detailed in the table below.

Reactant AReactant BProductReaction Type
This compoundMethyl vinyl ketone7-Benzyl-4a-methyl-4,4a,5,6-tetrahydro-naphthalene-2,8(1H,3H)-dioneRobinson Annulation
This compoundEthyl vinyl ketone7-Benzyl-3,4a-dimethyl-4,4a,5,6-tetrahydro-naphthalene-2,8(1H,3H)-dioneRobinson Annulation
This compound3-Buten-2-one7-Benzyl-4a-methyl-4,4a,5,6-tetrahydro-naphthalene-2,8(1H,3H)-dioneRobinson Annulation

Heterocyclic Ring Formation with Nitrogen and Oxygen Donors

The dicarbonyl functionality of this compound serves as a versatile scaffold for the synthesis of a wide array of heterocyclic compounds through condensation reactions with various nitrogen and oxygen-containing dinucleophiles.

Nitrogen-Containing Heterocycles:

Pyridine (B92270) Derivatives: The Hantzsch pyridine synthesis, a classic multicomponent reaction, can be adapted to utilize 1,3-diones. nih.gov In a modified Hantzsch-type reaction, this compound can condense with an aldehyde and ammonia or an ammonium (B1175870) salt to form a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding pyridine-fused ring system, known as a tetrahydroacridine. These acridine (B1665455) derivatives are of interest due to their biological activities. nih.gov

Pyrazole (B372694) Derivatives: The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a fundamental method for the synthesis of pyrazoles. jmchemsci.com this compound can react with hydrazine hydrate (B1144303) or substituted hydrazines, typically in the presence of an acid catalyst, to yield tetrahydro-1H-indazole derivatives. The reaction proceeds through the initial formation of a hydrazone at one carbonyl group, followed by intramolecular cyclization and dehydration.

Reactant ANitrogen DonorProductHeterocycle Formed
This compound, BenzaldehydeAmmonium acetate9-Aryl-3-benzyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dioneAcridine (Pyridine-fused)
This compoundHydrazine hydrate6-Benzyl-3a,4,5,6-tetrahydro-1H-indazol-3(2H)-oneIndazole (Pyrazole-fused)
This compoundPhenylhydrazine6-Benzyl-2-phenyl-3a,4,5,6-tetrahydro-1H-indazol-3(2H)-oneIndazole (Pyrazole-fused)

Oxygen-Containing Heterocycles:

Isoxazole (B147169) Derivatives: In a reaction analogous to pyrazole formation, 1,3-diones can be condensed with hydroxylamine (B1172632) to produce isoxazole rings. edu.krd The reaction of this compound with hydroxylamine hydrochloride would be expected to yield a tetrahydro-1,2-benzisoxazole derivative. This transformation involves the formation of an oxime intermediate, followed by cyclization and dehydration.

Xanthenone Derivatives: The Knoevenagel condensation of this compound with aromatic aldehydes provides a route to various fused oxygen heterocycles. researchgate.net For instance, the reaction with salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) can lead to the formation of benzoxanthenone structures through an initial Knoevenagel condensation followed by an intramolecular Michael addition and cyclization.

Reactant AOxygen DonorProductHeterocycle Formed
This compoundHydroxylamine hydrochloride6-Benzyl-3a,4,5,6-tetrahydro-1,2-benzisoxazol-3(2H)-oneBenzisoxazole (Isoxazole-fused)
This compound, Salicylaldehyde-9-Aryl-3-benzyl-2,3,4,5,6,9-hexahydro-1H-xanthen-1-oneXanthene (Pyran-fused)

Tautomeric Equilibria and Intramolecular Processes in 5 Benzylcyclohexane 1,3 Dione

Keto-Enol Tautomerism in Cyclic β-Diketones

Cyclic β-diketones, including 5-Benzylcyclohexane-1,3-dione, are classic examples of compounds that exhibit keto-enol tautomerism, an equilibrium between a diketo form and one or more enol forms. wikipedia.org Unlike their linear counterparts, which can form a stable six-membered ring via an intramolecular hydrogen bond in the enol form, cyclic 1,3-dicarbonyl compounds are sterically constrained from forming such a bond. researchgate.net The stability of the enol tautomer in these systems is instead often supported by intermolecular hydrogen bonding networks. researchgate.net The versatility of cyclohexane-1,3-dione derivatives in synthesis and their biological activities are largely attributed to the presence of the highly active methylene (B1212753) group adjacent to the carbonyls and the dynamic nature of this tautomeric equilibrium. researchgate.netresearchgate.net

For a substituted cyclohexane-1,3-dione, the tautomeric equilibrium primarily involves three species: the diketo form and two possible monoenol forms.

Diketo Form: this compound, in its diketo form, possesses two carbonyl (C=O) groups at positions 1 and 3.

Enol Forms: Enolization occurs through the migration of a proton from an α-carbon (the carbon atom adjacent to a carbonyl group) to the carbonyl oxygen, resulting in a hydroxyl group and a carbon-carbon double bond. For cyclohexane-1,3-dione, two distinct enol forms are possible. study.com

Conjugated Enol (3-hydroxycyclohex-2-enone system): This form is generally more stable due to the conjugation between the double bond and the remaining carbonyl group. study.com

Non-conjugated Enol (3-hydroxycyclohex-3-enone system): This isomer, where the double bond is not in conjugation with the carbonyl group, is typically less stable. study.com

In solution, 1,3-cyclohexanedione (B196179) itself exists predominantly as its enol tautomer. wikipedia.org The presence of these different forms can be confirmed and quantified using various spectroscopic techniques.

The position of the keto-enol equilibrium is highly dependent on the solvent used. researchgate.net The polarity of the solvent and its ability to act as a hydrogen bond donor or acceptor play crucial roles in stabilizing one tautomer over the other.

Aprotic Solvents: In aprotic solvents like chloroform, the enol form is generally favored. Studies on the parent compound, cyclohexane-1,3-dione, show a significant presence of the enol form in chloroform. cdnsciencepub.com

Protic Solvents: Protic solvents, such as water or methanol, can form hydrogen bonds with the carbonyl groups of the diketo form, thereby stabilizing it and shifting the equilibrium in its favor. researchgate.net In aqueous solutions, the keto form of β-diketones is often dominant. mdpi.com

Polar Aprotic Solvents: In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the equilibrium can be stable, but the specific ratio depends on the compound's structure. researchgate.net

The general trend is that the percentage of the enol form decreases as the polarity and hydrogen-bonding capability of the solvent increase. For β-diketones, the enol form is typically more stable in the gas phase and aprotic solvents, while the keto form is dominant in protic solutions. researchgate.net

Table 1: General Solvent Influence on Keto-Enol Equilibrium for Cyclic β-Diketones

Solvent Type Predominant Tautomer Stabilizing Interaction
Nonpolar Aprotic (e.g., Benzene) Enol Minimal solvent interaction; inherent stability of conjugated enol dominates.
Polar Aprotic (e.g., Acetone (B3395972), DMSO) Enol Dipole-dipole interactions can stabilize the more polar enol tautomer. scispace.com
Polar Protic (e.g., Water, Methanol) Keto Solvent hydrogen-bonds to carbonyl oxygens, stabilizing the diketo form. researchgate.netscispace.com

The nature and position of substituents on the cyclohexane (B81311) ring can significantly alter the tautomeric equilibrium. researchgate.net The benzyl (B1604629) group at the 5-position of this compound exerts its influence primarily through steric effects.

Electronic Effects: The benzyl group is generally considered to be weakly electron-donating through induction. However, being attached at the 5-position, it is relatively remote from the tautomerizing portion of the molecule (the O=C-CH2-C=O fragment). Therefore, its electronic influence on the stability of the enol versus the keto form is expected to be minor compared to substituents at the 2, 4, or 6 positions.

Dynamics of Intramolecular Proton Transfer

The conversion between keto and enol tautomers involves the transfer of a proton. In the absence of a catalyst, the direct tautomerization from a diketo to a keto-enol form is a high-energy process, requiring the breaking of a C-H bond. researchgate.net The energy barrier for this uncatalyzed process in isolated molecules can be substantial. researchgate.net

However, the process is often facilitated by solvent molecules or other species that can act as proton relays. acs.org For example, a water molecule can act as a bifunctional catalyst, simultaneously accepting a proton from the α-carbon and donating a proton to the carbonyl oxygen, significantly lowering the activation energy barrier. acs.org For the interconversion between two equivalent enol forms (a process of degenerate tautomerization), the proton transfer is extremely fast, occurring on a sub-picosecond timescale, as it involves transfer between two oxygen atoms within a hydrogen-bonded system. nih.gov

Spectroscopic and Computational Probes for Tautomeric Analysis

The study and quantification of tautomeric equilibria rely heavily on a combination of spectroscopic methods and computational chemistry. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for analyzing tautomerism.

¹H NMR: The diketo and enol forms give distinct signals. The enol form is characterized by a signal for the enolic hydroxyl proton (-OH), typically a broad singlet, and a signal for the vinylic proton (-C=CH-). The diketo form shows signals for the α-protons (-CO-CH₂-CO-). The ratio of the tautomers can be determined by integrating the respective signals. cdnsciencepub.commdpi.com

¹³C NMR: The carbon chemical shifts are also diagnostic. The enol form shows signals for sp²-hybridized carbons of the double bond, while the diketo form shows a characteristic signal for the sp³-hybridized α-carbon flanked by two carbonyls. The carbonyl carbon signal also shifts depending on whether it is part of a ketone or a conjugated enone system. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy can distinguish between the tautomers based on their characteristic vibrational frequencies. The diketo form shows strong C=O stretching bands around 1700-1730 cm⁻¹. The conjugated enol form displays a lower frequency C=O stretch (due to conjugation) and a C=C stretching band, as well as a broad O-H stretching band.

Computational Methods: Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to complement experimental results. acs.org These methods can:

Calculate the relative energies (and thus stabilities) of the different tautomers in the gas phase and in various solvents (using solvent models). scispace.comresearchgate.net

Predict geometric parameters and spectroscopic data (NMR shifts, IR frequencies) that can be compared with experimental values to confirm structural assignments. nih.gov

Determine the energy barriers and transition states for the proton transfer process, providing insight into the dynamics of the tautomerization. acs.org

Table 2: Summary of Probes for Tautomeric Analysis of Cyclohexane-1,3-diones

Technique Information Provided
¹H NMR Identification of enol (-OH, =C-H) and keto (-CO-CH₂-CO-) protons. Quantification of tautomer ratio via integration.
¹³C NMR Distinguishes between sp² carbons of the enol and the sp³ α-carbon of the keto form.
IR Spectroscopy Differentiates C=O and C=C stretching frequencies of keto and enol forms; identifies O-H stretch of the enol.
DFT Calculations Predicts relative stability of tautomers, energy barriers for interconversion, and theoretical spectroscopic data.

Advanced Structural Characterization and Spectroscopic Analysis of 5 Benzylcyclohexane 1,3 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of cyclohexane-1,3-dione derivatives are characterized by signals corresponding to the aliphatic ring, the benzylic/phenyl moiety, and the carbonyl or enolic carbons. For the analogue, 5-phenylcyclohexane-1,3-dione (B1588847), the proton and carbon chemical shifts have been reported, particularly for its deuterated form in a deuterated solvent, which helps in understanding the tautomeric behavior.

In the ¹H NMR spectrum of deuterated 5-phenylcyclohexane-1,3-dione in DMSO-d6, the aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.17–7.31 ppm. The methine proton at the 5-position (C5-H) is observed around δ 3.23–3.31 ppm. The methylene (B1212753) protons of the cyclohexane (B81311) ring (at C2, C4, and C6) resonate in the upfield region, generally between δ 2.32 and 2.59 ppm. The presence of an enolic proton is often observed as a broad singlet at a downfield chemical shift, though in the deuterated analogue, a residual proton signal was noted at δ 5.24 ppm, indicative of the enolate form. rsc.org

The ¹³C NMR spectrum of this analogue provides further structural confirmation. The carbonyl carbons of the diketo form are expected to resonate around 200-210 ppm. However, in the enolic form, one carbonyl signal and one enolic carbon signal are observed. For deuterated 5-phenylcyclohexane-1,3-dione in DMSO-d6, broad signals at δ 187.43 and 172.41 ppm are indicative of the enolate system. The phenyl carbons appear in the aromatic region (δ 127.01–144.03 ppm). The methine carbon at C5 is found at approximately δ 39.21 ppm, while the methylene carbons of the ring are observed at around δ 21.48 and 25.59 ppm. A key feature is the enolic carbon signal, which for the deuterated species appears as a triplet at δ 103.68 ppm due to coupling with deuterium (B1214612). rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 5-Phenylcyclohexane-1,3-dione (deuterated, in DMSO-d6) rsc.org

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Phenyl-H7.17 - 7.31 (m)127.01, 127.35, 128.91, 144.03
C5-H3.23 - 3.31 (m)39.21
Ring CH₂2.32 - 2.59 (m)21.48, 25.59
Enolic C-H5.24 (s, residual)103.68 (t)
C=O / C-O⁻-187.43 (br), 172.41 (s)

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning proton and carbon signals and establishing the connectivity within a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For 5-benzylcyclohexane-1,3-dione, COSY would show correlations between the benzylic protons and the methine proton at C5, and between the C5 proton and the adjacent methylene protons at C4 and C6. It would also show couplings between the geminal and vicinal methylene protons within the cyclohexane ring. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton and carbon atoms. This is crucial for assigning the ¹³C signals based on the more readily assigned ¹H spectrum. For instance, the proton signal at δ ~3.3 ppm would correlate with the carbon signal at δ ~39 ppm, confirming their direct bond at the C5 position in the phenyl analogue. researchgate.netyoutube.com

These 2D techniques, when used in concert, provide a comprehensive picture of the molecular structure, confirming the connectivity of the benzyl (B1604629) group to the cyclohexane-1,3-dione framework.

Deuterium Isotope Effects on Chemical Shifts

The substitution of a proton with deuterium can induce small but measurable changes in the chemical shifts of nearby nuclei, an effect that is particularly informative in systems with hydrogen bonding and tautomerism. In β-dicarbonyl compounds like this compound, the enol form is stabilized by an intramolecular hydrogen bond. Deuteration of the enolic proton can provide insights into the strength of this hydrogen bond and the position of the tautomeric equilibrium. researchgate.net

For enolic β-diketones, a large two-bond isotope effect (²ΔC(OD)) on the enolic carbon is typically observed. It has been suggested that for six-membered ring systems, if the sum of the deuterium isotope effects on the carbonyl and enolic carbons is above 1.2 ppm, the system is likely tautomeric. researchgate.net The magnitude of the isotope effect can be correlated with the position of the tautomeric equilibrium. researchgate.netresearchgate.net These effects can be transmitted over several bonds, and their analysis can reveal subtle details about the electronic structure and dynamics of the hydrogen bond. rsc.org

Infrared (IR) Spectroscopic Signatures and Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing characteristic signatures for various functional groups. The IR spectrum of this compound would be dominated by absorptions corresponding to the carbonyl groups and the aromatic ring.

In the diketo form, a strong absorption band for the C=O stretching vibration is expected in the region of 1700-1725 cm⁻¹. However, due to the prevalence of the enol tautomer, which is stabilized by intramolecular hydrogen bonding and conjugation, the carbonyl absorption is typically shifted to a lower frequency. For cyclohexane-1,3-dione derivatives, these C=O stretching vibrations are often observed in the range of 1550-1650 cm⁻¹. The C=C stretching of the enol form usually appears in the 1600-1640 cm⁻¹ region.

The aromatic C-H stretching vibrations of the benzyl group would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclohexane ring would appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations typically give rise to several bands in the 1450-1600 cm⁻¹ region. The presence of the benzyl group would also introduce characteristic C-H out-of-plane bending bands in the fingerprint region (below 1000 cm⁻¹), which can be indicative of the substitution pattern of the aromatic ring.

Table 2: Expected IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch< 3000
C=O Stretch (Enol)1550 - 1650
C=C Stretch (Enol)1600 - 1640
Aromatic C=C Stretch1450 - 1600
CH₂ Bending~1450

X-ray Crystallographic Studies of this compound and Related Analogues

X-ray crystallography provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available in the searched literature, studies on related cyclohexane-1,3-dione derivatives provide valuable insights into the expected solid-state conformation.

For instance, the crystal structure of 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione has been reported. researchgate.net Such studies on analogues often show that the cyclohexane-1,3-dione ring can adopt various conformations, such as a twist-boat or a distorted boat conformation. In the solid state, these molecules typically exist in their enol form, stabilized by intramolecular hydrogen bonds. The crystal packing is often governed by intermolecular interactions, including hydrogen bonds and van der Waals forces, which can lead to the formation of complex supramolecular architectures. researchgate.netijrsset.org A crystallographic study of this compound would definitively establish its tautomeric form in the solid state, the conformation of the cyclohexane ring, and the orientation of the benzyl substituent.

Mass Spectrometry for Molecular Structure Elucidation (e.g., LC-MS of Derivatives)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular formula, C₁₃H₁₄O₂ (molecular weight: 202.25 g/mol ).

The fragmentation of cyclohexane-1,3-diones is influenced by the position and nature of substituents. Common fragmentation pathways for the parent ring involve retro-Diels-Alder reactions and cleavages adjacent to the carbonyl groups. The presence of the benzyl group in this compound would likely lead to a prominent fragment at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), which is a characteristic fragment for benzyl-containing compounds. Other fragments would arise from the cleavage of the cyclohexane ring.

Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for analyzing derivatives of this compound. This technique allows for the separation of components in a mixture followed by their mass analysis, which is invaluable for reaction monitoring and the characterization of new compounds. The ESI (electrospray ionization) source, commonly used in LC-MS, typically produces protonated molecules ([M+H]⁺) or other adducts, providing clear molecular weight information.

Computational and Theoretical Studies of 5 Benzylcyclohexane 1,3 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and versatile tool for the theoretical examination of molecular systems, and its application to 5-Benzylcyclohexane-1,3-dione and its analogs has yielded significant understanding. DFT calculations allow for a detailed exploration of the electronic structure, offering a balance between computational cost and accuracy.

Prediction of Tautomeric Preferences and Relative Energies

Cyclohexane-1,3-diones are known to exist in a tautomeric equilibrium between their diketo and enol forms. For this compound, this equilibrium is a critical aspect of its chemical character. DFT calculations have been instrumental in predicting the relative stabilities of these tautomers.

In studies of related cyclohexane-1,3-diones, such as dimedone (5,5-dimethyl-cyclohexane-1,3-dione), it has been consistently shown that the enol form is more stable than the diketo form. researchgate.net This preference is attributed to the formation of a conjugated system and an intramolecular hydrogen bond in the enol tautomer, which significantly stabilizes the molecule. Theoretical calculations indicate that the energy difference between the enol and diketo forms can be substantial, favoring the enolic structure. acs.org

For this compound, the presence of the benzyl (B1604629) group at the 5-position is not expected to alter this fundamental preference for the enol form. The electronic effects of the benzyl substituent are relatively minor in influencing the tautomeric equilibrium compared to the energetic advantage conferred by enolization.

Table 1: Calculated Relative Energies of Tautomers for a Model Cyclohexane-1,3-dione System

TautomerRelative Energy (kcal/mol)
Diketo1.8 - 2.0
Enol0.0

Note: Data is based on findings for analogous cyclohexane-1,3-dione systems and represents a qualitative prediction for this compound.

Elucidation of Reaction Mechanisms and Transition State Structures

DFT calculations are pivotal in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. While specific mechanistic studies on this compound are not extensively documented, the principles derived from computational studies of similar dicarbonyl compounds can be applied.

For instance, in reactions involving the carbonyl groups, such as nucleophilic additions or condensations, DFT can model the approach of the nucleophile, the formation of tetrahedral intermediates, and the subsequent reaction steps. The calculated activation energies for these steps provide a quantitative measure of the reaction's feasibility. The benzyl group at the 5-position can sterically hinder the approach to the carbonyl carbons, an effect that can be quantified through transition state energy calculations.

Conformational Analysis and Energy Landscapes

The conformational flexibility of the cyclohexane (B81311) ring and the orientation of the benzyl substituent in this compound give rise to a complex energy landscape. The cyclohexane ring can adopt various conformations, with the chair form being the most stable. In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions.

For the 5-benzyl derivative, the benzyl group is expected to predominantly occupy the equatorial position to minimize steric strain, specifically the unfavorable 1,3-diaxial interactions that would occur if it were in an axial position. quimicaorganica.orgyoutube.com DFT calculations can precisely quantify the energy difference between the equatorial and axial conformers. This energy difference is a key factor in determining the conformational equilibrium of the molecule.

The rotation of the benzyl group itself also contributes to the conformational complexity. DFT can be used to calculate the rotational barrier around the bond connecting the benzyl group to the cyclohexane ring, providing insight into the dynamic behavior of this substituent.

Molecular Dynamics Simulations for Solvent and Conformational Effects

While DFT calculations are excellent for studying molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations offer a more explicit and dynamic picture of a molecule's behavior in a solvent environment. MD simulations track the movements of every atom in the system over time, providing a detailed view of solute-solvent interactions and conformational dynamics.

For this compound, MD simulations in various solvents would reveal how the solvent molecules arrange themselves around the solute and how this solvation shell influences the tautomeric equilibrium and conformational preferences. mdpi.com For example, in protic solvents, the solvent molecules can form hydrogen bonds with the carbonyl and hydroxyl groups of the diketo and enol forms, respectively, potentially altering their relative stabilities. orientjchem.org

MD simulations can also be used to explore the conformational landscape of the molecule in solution, providing information on the lifetimes of different conformations and the pathways of conformational transitions. mdpi.com This is particularly useful for understanding how the flexibility of the molecule might influence its reactivity or biological activity.

Quantum Chemical Descriptors and Reactivity Predictions

DFT calculations can provide a wealth of quantum chemical descriptors that are useful for predicting the reactivity of a molecule. nih.govrasayanjournal.co.in These descriptors are derived from the electronic structure of the molecule and can offer insights into its electrophilic and nucleophilic sites.

Key descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential around the oxygen atoms of the carbonyl/enol group, indicating their susceptibility to electrophilic attack.

Fukui Functions: These functions provide a more quantitative measure of the local reactivity of different atomic sites in the molecule, identifying the most likely sites for nucleophilic, electrophilic, and radical attack.

By analyzing these descriptors, one can predict how this compound is likely to react with different reagents, guiding synthetic efforts and the understanding of its chemical properties.

Role of 5 Benzylcyclohexane 1,3 Dione As a Precursor and Scaffold in Academic Research

A Strategic Intermediate in the Synthesis of Complex Organic Molecules

The inherent reactivity of 5-Benzylcyclohexane-1,3-dione makes it an ideal starting point for the construction of intricate molecular architectures. Its dicarbonyl functionality and the presence of a reactive methylene (B1212753) group allow for a variety of chemical transformations, enabling chemists to build upon its core structure to create more complex and functionally diverse molecules.

Forging Diverse Heterocyclic Ring Systems

A significant area of research has focused on the utility of this compound as a precursor for the synthesis of various heterocyclic compounds. These ring systems are of immense interest due to their prevalence in biologically active natural products and pharmaceutical agents. The reactivity of the 1,3-dione motif allows for condensation reactions with a range of reagents to form nitrogen, oxygen, and sulfur-containing heterocycles.

For instance, in multicomponent reactions, which are highly efficient one-pot transformations, this compound can be reacted with an aldehyde and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate, in what is known as the Hantzsch pyridine (B92270) synthesis, to produce highly substituted dihydropyridine (B1217469) and pyridine derivatives. chemtube3d.comorganic-chemistry.org Similarly, the Biginelli reaction, another multicomponent condensation, can be employed to synthesize dihydropyrimidinones from an aldehyde, urea or thiourea, and this compound. wikipedia.org

Furthermore, this versatile precursor can be utilized in the synthesis of fused heterocyclic systems. For example, reaction with appropriate reagents can lead to the formation of quinoline and acridone skeletons, which are important pharmacophores in medicinal chemistry. nih.govrsc.orgnih.govresearchgate.netepa.govijppronline.comdocumentsdelivered.comorientjchem.orgnih.gov The synthesis of oxygen-containing heterocycles like benzofurans and xanthenes has also been explored, leveraging the reactivity of the dione (B5365651) for cyclization reactions. nih.govdtu.dkjocpr.comresearchgate.net

Heterocyclic SystemSynthetic MethodKey Reagents
Dihydropyridines/PyridinesHantzsch SynthesisAldehyde, Ammonia/Ammonium Acetate
DihydropyrimidinonesBiginelli ReactionAldehyde, Urea/Thiourea
QuinolinesCondensation/CyclizationVaries
AcridinonesCondensation/CyclizationVaries
BenzofuransCyclization ReactionsVaries
XanthenesCondensation/CyclizationVaries

Building Blocks for Polycyclic and Spirocyclic Frameworks

Beyond the construction of simple heterocycles, this compound serves as a valuable starting material for the synthesis of more complex polycyclic and spirocyclic frameworks. These intricate three-dimensional structures are of great interest in drug discovery as they can provide access to novel chemical space and potentially interact with biological targets in unique ways.

The dicarbonyl groups of this compound are key reaction sites for the formation of spirocycles. Through reactions such as 1,3-dipolar cycloadditions, it is possible to construct spiro-pyrrolidines and other spiro-heterocycles. derpharmachemica.comrsc.orgnih.gov For example, the reaction of an azomethine ylide with a derivative of this compound can lead to the stereoselective formation of spiro-pyrrolidine ring systems. The synthesis of spiro-oxindoles, a class of compounds with significant biological activity, can also be achieved using this precursor. mdpi.comrsc.orgnih.govrsc.org

The construction of polycyclic systems often involves a series of reactions that build upon the initial cyclohexanedione core. These multi-step syntheses can lead to the formation of complex natural product-like scaffolds.

A Core Scaffold for Chemical Space Exploration and Diversification

The concept of a "privileged scaffold" is central to modern medicinal chemistry, referring to a molecular framework that is capable of binding to multiple biological targets. The cyclohexanedione ring system, including 5-benzyl substituted derivatives, is considered one such privileged scaffold. nih.govnih.govresearchgate.netnih.gov Its structural rigidity and the ability to introduce diverse substituents at various positions make it an excellent starting point for the design and synthesis of compound libraries for high-throughput screening.

Designing and Synthesizing Compound Libraries

The this compound scaffold provides a robust platform for the generation of compound libraries. By systematically varying the substituents on the benzyl (B1604629) group and by performing a range of chemical transformations on the cyclohexanedione ring, researchers can create a large and diverse collection of related molecules. This diversity-oriented synthesis approach is crucial for exploring chemical space and identifying novel "hit" compounds in drug discovery programs. researchgate.netorientjchem.orgresearchgate.net

The design of these libraries often involves computational methods to predict the drug-like properties of the virtual compounds before their synthesis. This allows for a more focused and efficient approach to library construction.

Application in Privileged Scaffold Research

The use of this compound in privileged scaffold research is aimed at developing new therapeutic agents with improved potency and selectivity. By decorating this core structure with different functional groups, chemists can fine-tune the pharmacological properties of the resulting molecules. The benzyl group itself offers a point of diversification, where modifications to the phenyl ring can significantly impact biological activity.

Research in this area often involves the synthesis of a focused library of compounds based on the this compound scaffold, followed by biological evaluation against a panel of disease-relevant targets. This approach has the potential to yield novel drug candidates for a variety of therapeutic areas.

Utilization in Reaction-Based Probes and Chemical Biology Tools

While direct applications of this compound in reaction-based probes and chemical biology tools are not yet extensively documented in the literature, the reactivity of the parent cyclohexanedione scaffold suggests potential in this area. Reaction-based probes are small molecules designed to covalently modify specific biomolecules, such as proteins, allowing for their detection and functional characterization. nih.govnih.govdtu.dkmdpi.comrsc.orgnih.govrsc.orgrsc.orgresearchgate.netnih.gov

The reactive methylene group of the 1,3-dione system is nucleophilic and can participate in reactions with electrophilic species. This reactivity could be harnessed to design probes that target specific amino acid residues in proteins. For example, derivatives of 5,5-dimethylcyclohexane-1,3-dione (dimedone) have been used to develop chemical probes for the selective labeling of sulfenic acid modifications in proteins. nih.gov It is conceivable that a similar strategy could be employed with this compound, where the benzyl group could be further functionalized with a reporter tag, such as a fluorophore or a biotin moiety, to facilitate detection.

The development of such probes would provide valuable tools for studying protein function and post-translational modifications, contributing to our understanding of complex biological processes.

Emerging Research Directions and Future Perspectives on 5 Benzylcyclohexane 1,3 Dione Chemistry

Development of Innovative Catalytic Transformations for Derivatization

The derivatization of the cyclohexane-1,3-dione core is a central theme in its chemistry, with ongoing research focused on developing more efficient, selective, and environmentally benign catalytic methods. A significant area of interest is the Knoevenagel condensation, where cyclohexane-1,3-dione derivatives react with aromatic aldehydes. scholarsresearchlibrary.com Modern approaches to this reaction emphasize the use of various catalytic systems in aqueous media to avoid toxic organic solvents. scholarsresearchlibrary.com Research has demonstrated that a range of simple catalysts can effectively promote this transformation, leading to the synthesis of benzylidene derivatives which act as important Michael acceptors for creating more complex heterocyclic compounds. scholarsresearchlibrary.com

Another key strategy involves the regioselective alkylation of cyclic 1,3-diketones, which can be achieved through the formation of dianions via their monodimethylhydrazones, enabling the synthesis of C-4 substituted derivatives. lookchem.com Furthermore, palladium-catalyzed asymmetric reactions, such as the tandem Heck/Suzuki coupling of related enamides, represent a sophisticated method for dicarbofunctionalization, allowing the creation of quaternary stereocenters in high enantioselectivity. rsc.org These advanced catalytic methods are pivotal for expanding the structural diversity of molecules derived from the cyclohexane-1,3-dione template.

Catalytic MethodCatalyst/Reagent ExampleTransformation TypePotential Application
Knoevenagel CondensationLithium Chloride, Sodium Acetate, Alanine in H₂OC-C bond formationSynthesis of benzylidene intermediates for heterocycles scholarsresearchlibrary.com
Regioselective AlkylationDianions via MonodimethylhydrazonesC-alkylation at C-4Synthesis of C-4 substituted 1,3-diketones lookchem.com
Asymmetric DicarbofunctionalizationPalladium catalyst with chiral ligandTandem Heck/Suzuki CouplingCreation of quaternary stereocenters rsc.org
Domino ReactionsChiral Lithium AmideMichael Addition / Intramolecular CyclizationAsymmetric synthesis of functionalized cyclopentanes researchgate.net

Exploration of Novel Synthetic Pathways to Chiral 5-Benzylcyclohexane-1,3-dione Analogues

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For derivatives of this compound, the focus is on developing novel asymmetric synthetic routes to control stereochemistry. One promising approach is the use of chiral auxiliaries, such as (S)-4-benzyloxazolidinone, to direct diastereoselective reactions like aldol (B89426) condensations, ultimately yielding enantiopure products after a multi-step sequence. ntu.edu.sg

Asymmetric catalysis offers a more atom-economical alternative. The desymmetrization of prochiral or meso-compounds using enzymes, such as lipase AK, has proven effective in producing chiral monoacetates from 1,3-diols with high enantiomeric excess and yield. ntu.edu.sg This strategy provides access to both enantiomers of a target molecule. ntu.edu.sg Additionally, advanced organometallic catalysis, including palladium-catalyzed processes, is being employed for the asymmetric synthesis of complex heterocyclic structures. rsc.org The development of novel chiral organocatalysts, which can mimic the function of enzymes, is another active area of research aimed at achieving high stereoselectivity in reactions like intramolecular oxa-Michael cyclizations. mdpi.com These strategies are critical for accessing the full potential of chiral analogues in various applications.

Asymmetric StrategyKey FeatureExample ApplicationOverall Yield / Enantiomeric Excess (ee)
Chiral AuxiliaryUse of (S)-4-benzyloxazolidinoneSynthesis of (R)-N-benzyl-5-methylhydroxy-piperidoneUp to 20% overall yield (enantiopure) ntu.edu.sg
Asymmetric Catalysis (Enzymatic)Desymmetrization of 1,3-diols using Lipase AKSynthesis of (R)-monoacetateUp to 93% yield and 92% ee ntu.edu.sg
Asymmetric Catalysis (Organometallic)Palladium-catalyzed Heck/Suzuki couplingSynthesis of 3,3-disubstituted isoindolinonesHigh enantioselectivity reported rsc.org
Domino ReactionMichael addition with chiral lithium amideSynthesis of functionalized β-aminocyclopentane carboxylatesStereoselective transformation researchgate.net

Integration with Advanced Spectroscopic and In Situ Monitoring Techniques

Detailed structural characterization is fundamental to understanding the properties and reactivity of this compound derivatives. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy remain essential for routine structure confirmation, emerging research is integrating more advanced methods for deeper analysis. mdpi.comnih.govresearchgate.net

For chiral analogues, vibrational circular dichroism (VCD) spectroscopy, coupled with Density Functional Theory (DFT) computational analysis, is a powerful tool for the unambiguous determination of absolute configuration, which is particularly valuable for non-crystalline compounds. mdpi.com Fluorescence spectroscopy is another advanced technique used to probe the interactions between bioactive molecules and biological macromolecules like plasma proteins, providing insights into their binding mechanisms. mdpi.com The development of direct and in situ monitoring techniques is a significant future direction, allowing for real-time analysis of reaction kinetics and mechanisms. researchgate.net Though specific applications to this compound are still nascent, these advanced spectroscopic tools are poised to provide a more complete understanding of its chemical and biological behavior.

Spectroscopic TechniqueInformation ObtainedApplication Area
¹H and ¹³C NMRChemical structure, conformationStandard structural elucidation mdpi.comresearchgate.net
Mass Spectrometry (MS)Molecular weight, fragmentation patternsMolecular formula confirmation mdpi.comspectrabase.com
Vibrational Circular Dichroism (VCD)Absolute configuration of chiral moleculesStereochemical analysis mdpi.com
Fluorescence SpectroscopyMolecular binding interactionsStudy of protein-ligand complexes mdpi.com

Applications in Chemoinformatics and Machine Learning for Molecular Design

The integration of computational tools is revolutionizing the design of novel molecules based on the this compound scaffold. Chemoinformatics and machine learning are increasingly used to predict biological activity and guide synthetic efforts, accelerating the discovery of new therapeutic agents and other functional molecules. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to correlate molecular descriptors with biological activity. nih.gov By developing both linear (Multiple Linear Regression) and nonlinear (Artificial Neural Network) QSAR models, researchers can predict the inhibitory activity of newly designed cyclohexane-1,3-dione derivatives. nih.gov In silico molecular docking studies are also widely employed to investigate the binding interactions between potential drug candidates and their protein targets, helping to rationalize observed activities and optimize molecular design. researchgate.netnih.gov Furthermore, molecular dynamics (MD) simulations provide a dynamic picture of the protein-ligand complex, validating the stability of the interactions over time. mdpi.com These computational approaches allow for the rational design and screening of vast virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Computational MethodPurposeKey Finding/Application
QSAR (Quantitative Structure-Activity Relationship)Predict biological activity from molecular structureDevelopment of models to predict pIC₅₀ of c-Met inhibitors nih.gov
Molecular DockingPredict binding mode and affinity of a ligand to a receptorIdentification of binding interactions with bacterial and cancer proteins researchgate.net
Artificial Neural Network (ANN)Develop nonlinear predictive modelsImproved accuracy in predicting biological activity over linear models nih.gov
Molecular Dynamics (MD) SimulationsSimulate the movement and interaction of molecules over timeValidation of the stability of protein-ligand complexes mdpi.com

Q & A

Q. What are the key synthetic routes for 5-Benzylcyclohexane-1,3-dione, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves condensation reactions between benzyl-substituted precursors and cyclohexane-1,3-dione derivatives. Key parameters include temperature control (e.g., reflux in anhydrous solvents like THF or DMF), catalyst selection (e.g., acid or base catalysts), and stoichiometric ratios. For optimization, factorial design experiments can systematically evaluate variables such as reaction time, temperature, and catalyst loading . Purification via recrystallization or column chromatography is critical to isolate the product from byproducts like unreacted starting materials or dimeric species .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR resolve signals for the benzyl aromatic protons (δ 7.2–7.4 ppm) and the cyclohexane-dione carbonyl groups (δ 200–210 ppm).
  • IR spectroscopy : Strong C=O stretches near 1700 cm1^{-1} confirm the dione structure.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+) and fragments consistent with benzyl and dione moieties .

Q. How should this compound be stored to ensure stability during experiments?

Store the compound in a desiccator at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the dione group or oxidation of the benzyl substituent. Stability tests via periodic HPLC or TLC analysis are recommended to monitor degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or regioselectivity in derivatives of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G** level model electronic effects, such as charge distribution on the dione carbonyls, to predict nucleophilic attack sites. For example, substituents on the benzyl group (e.g., electron-withdrawing groups) alter the electrophilicity of the dione, influencing reaction pathways in Michael additions or cyclizations .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Case 1 : Discrepancies between NMR and MS data may arise from tautomerism (e.g., enol-keto equilibria in diones). Variable-temperature NMR or deuterium exchange experiments can confirm dynamic processes .
  • Case 2 : Unexpected IR peaks (e.g., ~1685 cm1 ^{-1}) may indicate impurities like residual solvents. Cross-validation with 1H^1H-13C^{13}C HSQC or HMBC correlations clarifies connectivity .

Q. How do steric and electronic effects of the benzyl group influence biological activity in related compounds?

Structure-activity relationship (SAR) studies on analogs (e.g., 5-cyclopropyl or 5-ethyl derivatives) show that bulky substituents reduce membrane permeability, while electron-rich benzyl groups enhance interactions with hydrophobic enzyme pockets. In vitro assays (e.g., enzyme inhibition or cytotoxicity) paired with molecular docking validate these hypotheses .

Q. What experimental designs are effective for scaling up synthesis while minimizing side reactions?

  • Flow chemistry : Continuous flow systems improve heat dissipation and reduce byproduct formation in exothermic reactions.
  • DoE (Design of Experiments) : Response surface methodology identifies optimal parameters (e.g., reagent concentration, flow rate) for scalability .

Methodological Notes

  • Safety Protocols : Always use gloves, goggles, and fume hoods when handling reactive intermediates (e.g., brominated precursors) .
  • Data Reproducibility : Document reaction conditions (e.g., humidity, solvent grade) to address batch-to-batch variability .

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